3-chloro-5-(trifluoromethyl)benzoic Acid
Overview
Description
3-Chloro-5-(trifluoromethyl)benzoic acid is a benzoic acid derivative with a chlorine atom and a trifluoromethyl group at the 3- and 5-positions, respectively . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular formula of 3-chloro-5-(trifluoromethyl)benzoic acid is C8H4ClF3O2 . It has a molecular weight of 224.57 .Physical And Chemical Properties Analysis
3-Chloro-5-(trifluoromethyl)benzoic acid is a solid at room temperature . It has a molecular weight of 224.57 . The compound’s density is 1.523g/cm3 . Its boiling point is 262.5ºC at 760 mmHg .Scientific Research Applications
Precursors for Antitubercular Benzothiazinones
3-Chloro-5-(trifluoromethyl)benzoic acid and its related compounds, like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, are utilized as precursors in the synthesis of antituberculosis drug candidates, specifically 8-nitro-1,3-benzothiazin-4-ones (Richter et al., 2021).
Plant Growth Regulating Properties
Studies have explored the physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids, including variations of 3-chloro-5-(trifluoromethyl)benzoic acid, in plant growth regulation. These compounds have shown varying degrees of growth-promoting activity depending on their substitution pattern (Pybus et al., 1959).
Conversion to Benzoic Acids
An unconventional method for converting (Z)-3-chloro-3-arylacrylic acids to corresponding benzoic acids was reported, expanding the understanding and potential applications of these compounds in chemical synthesis (Sahi et al., 2014).
Thermodynamic Study in Pharmaceutical Research
Benzoic acid and its derivatives, including chlorobenzoic acids, have been studied for their thermodynamic properties. This research is crucial for process design in pharmaceutical development, especially concerning solubility and stability in various solvents (Reschke et al., 2016).
Potential in Optical Limiting Applications
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, synthesized from benzoic acid derivatives including 3-chloro-5-(trifluoromethyl)benzoic acid, have been studied for their nonlinearity in optical applications. Specific compounds in this category show promise for optical limiting applications (Chandrakantha et al., 2013).
Safety And Hazards
The compound is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of eye contact, rinse cautiously with water for several minutes .
properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLOGBMWOUINGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396641 | |
Record name | 3-chloro-5-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-(trifluoromethyl)benzoic Acid | |
CAS RN |
53985-49-2 | |
Record name | 3-chloro-5-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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